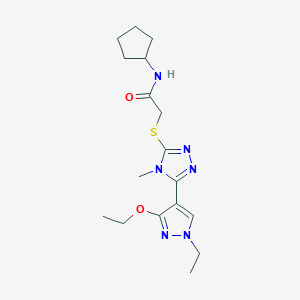

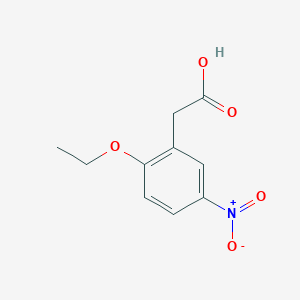

![molecular formula C19H10F4N2OS B2946905 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 670269-81-5](/img/structure/B2946905.png)

5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has shown promising results in various pre-clinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Mesomorphic Properties Tuning

The mesomorphic properties of certain liquid crystals can be tuned predictably with fluoro substituents, impacting the formation of smectic phases. Research demonstrates that an ortho-fluoro substituent encourages a tilted smectic C phase, while a para-fluoro substituent promotes an orthogonal smectic A phase. This is understood in terms of the phenoxy end-groups' preference to self-assemble, affecting smectic layer interface fluctuations. Furthermore, difluoro and perfluoro substitutions, including at ortho positions, uniquely promote SmC-nematic phase sequences, illustrating the impact of fluorination on liquid crystal behavior (Thompson et al., 2015).

Biological Activity and Larvicidal Activity

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives have been prepared and tested for larvicidal activity. Compounds exhibited significant activity against third instar larvae, with some showing superior efficacy compared to the standard drug Malathion. This indicates the potential of fluorine-substituted compounds in pest control applications (Gorle et al., 2016).

ICT-Based Sensor Properties

The design and synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system reveal compounds with distinct optical properties controlled by the terminal aryl groups' donor effect. Specifically, one compound showed strong fluorosolvatochromic properties and proton-sensibility based on intramolecular charge transfer, suggesting its application as a polarity or proton sensor (Muraoka et al., 2016).

Fungicidal Activities

Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have shown inhibition activities against plant pathogens such as Rhizoctonia solani and Botrytis cinerea. This highlights the potential of fluorine-substituted pyrimidines in developing new fungicides to protect crops from fungal diseases (Ren et al., 2007).

Anticonvulsant Activities

The synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities have been explored. Some compounds showed high efficacy in models of seizure and were more effective than well-known anticonvulsant drugs, suggesting a promising avenue for developing new anticonvulsant therapies (Wang et al., 2015).

properties

IUPAC Name |

5-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F4N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPYAHWHKLWJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

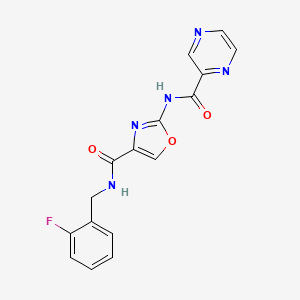

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

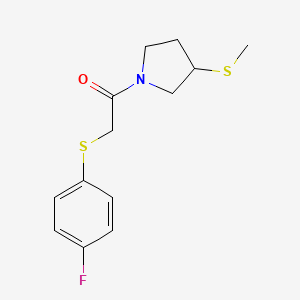

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)

![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)

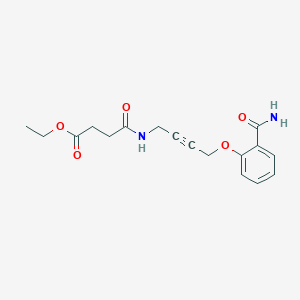

![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)